molecular formula C27H25ClN6O B11420270 7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline

7-Chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11420270
M. Wt: 485.0 g/mol
InChI Key: VIDUWUBRKHXSDG-UHFFFAOYSA-N
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Description

1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is fused with a piperazine ring, and it features various substituents, including a chloro group and methoxyphenyl group.

Preparation Methods

The synthesis of 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common method involves the aromatic nucleophilic substitution of a triazoloquinazoline precursor with appropriate amines and thiols . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar compounds to 1-[7-CHLORO-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-METHOXYPHENYL)PIPERAZINE include other triazoloquinazolines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25ClN6O

Molecular Weight

485.0 g/mol

IUPAC Name

7-chloro-5-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C27H25ClN6O/c1-18-4-3-5-19(16-18)25-27-29-26(23-17-20(28)6-11-24(23)34(27)31-30-25)33-14-12-32(13-15-33)21-7-9-22(35-2)10-8-21/h3-11,16-17H,12-15H2,1-2H3

InChI Key

VIDUWUBRKHXSDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCN(CC5)C6=CC=C(C=C6)OC

Origin of Product

United States

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